3-Chloro-5-methoxypicolinonitrile
Overview
Description
3-Chloro-5-methoxypicolinonitrile is an organic compound with the molecular formula C7H5ClN2O. It is a white to light yellow crystalline solid that is non-volatile at room temperature . This compound is primarily used in research and development within the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxypicolinonitrile typically involves the chlorination of 5-methoxypicolinonitrile. This process can be carried out using various chlorinating agents under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using optimized reaction conditions to maximize yield and purity. The reaction is usually conducted in a solvent such as toluene, with the addition of a catalyst to facilitate the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methoxypicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-5-methoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
3-Chloro-5-methylphenylcarbamate: Similar in structure but with a carbamate group instead of a nitrile group.
3-Chloro-5-methylpyridine: Lacks the methoxy group present in 3-Chloro-5-methoxypicolinonitrile
Uniqueness: this compound is unique due to the presence of both chlorine and methoxy substituents on the pyridine ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-5-methoxypyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMWYRODDSNSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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